molecular formula C10H13ClFN B11794275 (s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B11794275
M. Wt: 201.67 g/mol
InChI Key: PBZQWAHJDBRUFM-DDWIOCJRSA-N
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Description

(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of (S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-Fluorophenyl)pyrrolidine
  • 2-(2-Fluorophenyl)pyrrolidine hydrochloride

Uniqueness

(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is unique due to its specific structural configuration and the presence of the fluorophenyl group.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(3S)-3-(2-fluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1

InChI Key

PBZQWAHJDBRUFM-DDWIOCJRSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=CC=C2F.Cl

Canonical SMILES

C1CNCC1C2=CC=CC=C2F.Cl

Origin of Product

United States

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